(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine
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Overview
Description
The compound “(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine” is a complex organic molecule. Its structure suggests it may have applications in various fields such as medicinal chemistry, pharmacology, or materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolo[1,5-a]pyridine core, the attachment of the diazabicyclo[3.1.1]heptane moiety, and the final coupling with morpholine. Each step would require specific reagents, catalysts, and conditions, such as:
Formation of pyrazolo[1,5-a]pyridine: This might involve cyclization reactions using appropriate precursors.
Attachment of diazabicyclo[3.1.1]heptane: This could be achieved through nucleophilic substitution or addition reactions.
Coupling with morpholine: This step might involve amide or ether bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups.
Substitution: Replacing certain groups with others.
Addition: Adding new groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Addition: Reagents like Grignard reagents or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
It might have potential as a bioactive molecule, interacting with specific biological targets.
Medicine
The compound could be investigated for its therapeutic potential, possibly as a drug candidate for treating various diseases.
Industry
It might find applications in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine: might be compared with other pyrazolo[1,5-a]pyridine derivatives or diazabicyclo[3.1.1]heptane-containing compounds.
Uniqueness
The unique combination of functional groups and structural motifs in this compound could confer distinct properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C29H34N8O3 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3/t21?,22?,24-/m0/s1 |
InChI Key |
MFOVQWYFURMVKU-IWAAJCSBSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=CN2N=C1)OC[C@@H]3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Canonical SMILES |
CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Origin of Product |
United States |
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